molecular formula C15H22BrNO4 B8158340 tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate

Cat. No.: B8158340
M. Wt: 360.24 g/mol
InChI Key: ZSYSQRBJDWRJCC-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a methoxyethoxy substituent attached to a benzylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-(2-methoxyethoxy)benzylamine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction Products: Reduction typically yields the corresponding alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

    Drug Development: The compound can be used in the development of pharmaceuticals, particularly in the design of prodrugs where the carbamate group is cleaved in vivo to release the active drug.

    Biochemical Studies: It is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Industry:

    Material Science: The compound finds applications in the development of advanced materials, including polymers and coatings.

    Agrochemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed by enzymes, releasing the active amine. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is unique due to the presence of both a bromine atom and a methoxyethoxy group on the benzylcarbamate structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a brominated aromatic ring and a carbamate functional group, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H20BrNO3\text{C}_{14}\text{H}_{20}\text{Br}\text{N}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on these targets, potentially leading to inhibition or modulation of their activity. The methoxyethoxy group may enhance solubility and bioavailability, facilitating better interaction with biological systems.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, brominated compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study:
In a study focused on related brominated compounds, it was found that they could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Carbamates are known for their activity against a range of microbial pathogens. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell walls; inhibits enzymes
Enzyme InhibitionModulates enzyme activity

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including bromination and carbamate formation. Variants of this compound may include modifications to the bromine or carbamate groups to enhance biological activity or selectivity.

Table 2: Synthetic Routes

StepReaction TypeConditions
BrominationElectrophilicReflux in organic solvent
Carbamate FormationNucleophilicRoom temperature with reagents

Properties

IUPAC Name

tert-butyl N-[[3-bromo-4-(2-methoxyethoxy)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-10-11-5-6-13(12(16)9-11)20-8-7-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSQRBJDWRJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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